molecular formula C14H15N5O2 B2743708 N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097911-59-4

N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No. B2743708
CAS RN: 2097911-59-4
M. Wt: 285.307
InChI Key: GITVNIACXJOLOB-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinyl pyrimidine derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

  • N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine and its derivatives have been synthesized and evaluated for their potential use as inhibitors in biological systems. For example, derivatives of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine have shown general activity similar to imatinib, specifically being effective in decreasing the function of cdc25A phosphatases in certain cell lines (Arioli et al., 2011).

Chemical Reactions and Synthesis Techniques

  • The compound has been involved in studies exploring chemical reactions and synthesis techniques. For instance, reactions involving the elimination of water and carbon dioxide to generate N-unsubstituted or N-substituted azomethine ylides, involving intermediary 5-oxazolidinones (Tsuge et al., 1987). Another study focused on the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones, which are related to this compound, demonstrating antidepressant and nootropic activities (Thomas et al., 2016).

Antimicrobial and Antitumor Activities

  • Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, N-arylpyrazole-containing enaminones synthesized from similar compounds showed cytotoxic effects against human breast and liver carcinoma cell lines (Riyadh, 2011). Another study reported the synthesis of nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against Gram-negative organisms, demonstrating the potential for antibacterial applications (Genin et al., 2000).

Molecular Structure and Properties

  • Investigations into the molecular structure and properties of related compounds have been conducted. For example, a study on the crystal structure and DFT studies of a similar compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provided insights into the molecular conformation and electronic structure properties (Murugavel et al., 2014).

Antitubercular and Antioxidant Activities

  • Pyrimidine-azetidinone analogues, similar to this compound, have been synthesized and assessed for their antioxidant, antimicrobial, and antitubercular activities, demonstrating significant results against various bacterial strains and tuberculosis (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-14(11-5-12(21-18-11)9-1-2-9)19-6-10(7-19)17-13-3-4-15-8-16-13/h3-5,8-10H,1-2,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITVNIACXJOLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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